molecular formula C12H11NOS B3190676 N-(thiophen-2-ylmethyl)benzamide CAS No. 4595-96-4

N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B3190676
CAS No.: 4595-96-4
M. Wt: 217.29 g/mol
InChI Key: XUHDXDZZNBMHCB-UHFFFAOYSA-N
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Description

N-(thiophen-2-ylmethyl)benzamide: is an organic compound with the molecular formula C12H11NOS It consists of a benzamide moiety attached to a thiophene ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(thiophen-2-ylmethyl)benzamide typically involves the reaction of thiophen-2-ylmethanamine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Thiophen-2-ylmethanamine+Benzoyl chlorideThis compound+HCl\text{Thiophen-2-ylmethanamine} + \text{Benzoyl chloride} \rightarrow \text{this compound} + \text{HCl} Thiophen-2-ylmethanamine+Benzoyl chloride→this compound+HCl

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorinating agents.

Major Products Formed:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Benzylamine derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(thiophen-2-ylmethyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The benzamide moiety can interact with proteins and enzymes, potentially inhibiting their activity. The thiophene ring may contribute to the compound’s ability to interact with biological membranes and other hydrophobic environments. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Thiophene: A simple heterocyclic compound with a sulfur atom in a five-membered ring.

    Benzamide: A simple amide derived from benzoic acid.

    N-(2-thienyl)acetamide: A compound similar to N-(thiophen-2-ylmethyl)benzamide but with an acetamide moiety instead of a benzamide.

Uniqueness: this compound is unique due to the combination of the thiophene ring and the benzamide moiety. This combination imparts specific chemical and biological properties that are not present in the individual components. The methylene bridge connecting the two moieties also plays a crucial role in the compound’s reactivity and interactions.

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c14-12(10-5-2-1-3-6-10)13-9-11-7-4-8-15-11/h1-8H,9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHDXDZZNBMHCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352299
Record name N-(thiophen-2-ylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4595-96-4
Record name N-(thiophen-2-ylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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